Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Description
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS: 21544-03-6) is a glycidyl ester epoxy resin with the molecular formula C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol . It is characterized by a cyclohexene ring substituted with two epoxypropyl ester groups, contributing to its unique reactivity and mechanical properties. Key physical properties include:
- Epoxy equivalent: 150–180 g/eq
- Viscosity: 500–1000 mPa·s at 25°C
- Density: 1.309 g/cm³
- Boiling point: 413.6°C
- Refractive index: 1.532
The compound is a colorless to pale yellow liquid and is primarily used in high-performance coatings, composites, adhesives, and electronic encapsulants due to its ultra-low temperature resistance (retaining shear strength at -253°C to -196°C) and excellent adhesion .
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIWUHKYIJBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36343-81-4 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50864997 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21544-03-6, 36343-81-4 | |
| Record name | Diglycidyl tetrahydrophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycidyl tetrahydrophthalate polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381 | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
THPA reacts with ECH in a 1:2 molar ratio to form the intermediate bis(chlorohydrin) ester. The reaction is typically conducted at 50–70°C under nitrogen to prevent side reactions. A phase-transfer catalyst, such as tetramethylammonium chloride, facilitates the nucleophilic attack of THPA’s carboxylate anion on ECH’s electrophilic carbon.
Key reaction equation:
Dehydrochlorination is then achieved using aqueous sodium hydroxide (20–30% w/w), which promotes intramolecular cyclization to form the epoxy groups. Excess NaOH ensures complete ring closure, critical for achieving high epoxide equivalent weights (EEW).
Catalytic Systems and Their Impact on Yield
Catalyst selection profoundly influences reaction efficiency and product purity.
Lanthanum-Based Catalysts
Recent advancements highlight lanthanum trifluoromethanesulfonate (La(OTf)₃) as a highly effective catalyst. In a patented method, La(OTf)₃ (0.5–1.0 wt%) enables THPA and ECH to react at 120–130°C, reducing reaction time from 8 hours to 3 hours while maintaining yields above 90%. Comparative studies show La(OTf)₃ outperforms traditional quaternary ammonium salts by minimizing hydrolysis side reactions.
Quaternary Ammonium Salts
Benzyltrimethylammonium chloride (BTMAC) remains a cost-effective option for industrial-scale synthesis. However, its use requires strict temperature control (<60°C) to prevent epoxy ring opening, which can increase the product’s chlorine content to >2.5%.
Table 1: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Chlorine Content (%) |
|---|---|---|---|---|
| La(OTf)₃ | 120–130 | 3 | 92 | 1.5 |
| BTMAC | 50–60 | 8 | 85 | 2.1 |
| None (thermal) | 130–140 | 12 | 78 | 3.4 |
Solvent-Free and Azeotropic Distillation Approaches
Industrial protocols increasingly adopt solvent-free systems to reduce environmental impact. In one method, THPA and ECH are heated directly at 110°C with La(OTf)₃, achieving 89% yield without solvent. Water generated during dehydrochlorination is removed via azeotropic distillation with toluene, preventing backward hydrolysis and stabilizing the epoxy groups.
Post-Synthesis Purification and Characterization
Crude product purification involves vacuum distillation (100–120°C, 5–10 mmHg) to remove unreacted ECH and oligomers. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are standard for verifying epoxy ring formation:
Scalability and Industrial Adaptations
A case study from a 2024 vitrimer coating project scaled the synthesis to 50 kg batches using La(OTf)₃ catalysis. The process achieved 94% yield with EEW of 282 g/mol, meeting adhesive strength specifications of 7.9 MPa. Continuous-flow reactors are now being explored to further enhance throughput and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Epoxidation: The compound can react with peracids to form epoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diols.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Common Reagents and Conditions:
Epoxidation: Peracids such as peracetic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Catalysts such as amines or anhydrides are used under controlled temperature conditions.
Major Products Formed:
Epoxidation: Formation of epoxides.
Hydrolysis: Formation of diols.
Polymerization: Formation of epoxy resins.
Scientific Research Applications
Epoxy Resins
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is primarily used as a base resin in the formulation of epoxy resins. Its low viscosity makes it suitable for applications requiring good flow characteristics during processing. The compound can be cured using amines or anhydrides, leading to the formation of durable thermosetting polymers that exhibit excellent mechanical properties and chemical resistance .
Coatings and Adhesives
Due to its strong adhesive properties and resistance to environmental factors, this compound is utilized in the production of coatings and adhesives. These materials are essential in automotive, aerospace, and construction industries where high-performance bonding is required .
Electrical Insulation
The compound finds use in electrical insulation materials due to its dielectric properties. It can be employed in casting bodies for electrical components, providing both insulation and structural integrity .
Case Study 1: Automotive Applications
A study conducted on the use of this compound in automotive coatings demonstrated its effectiveness in enhancing the durability and scratch resistance of paint finishes. The epoxy resin formulations incorporating this compound exhibited superior adhesion to metal substrates compared to traditional coatings .
Case Study 2: Composite Materials
Research into composite materials revealed that incorporating this compound into fiber-reinforced composites significantly improved their mechanical properties. The cured composites showed enhanced tensile strength and impact resistance, making them suitable for high-performance applications in aerospace engineering .
Mechanism of Action
The mechanism of action of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the formation of covalent bonds with other molecules through its epoxy groups. These reactions typically occur via nucleophilic attack on the epoxy ring, leading to the formation of stable cross-linked structures. This property is particularly useful in the formation of durable and resistant epoxy resins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate with structurally or functionally related epoxy resins:
Key Differentiators:
Thermal Performance :
- The cyclohexene backbone in this compound provides superior ultra-low temperature stability compared to BADGE’s aromatic structure, which degrades below -50°C .
- S-186, a derivative with an additional epoxide group, offers higher thermal resistance (up to 200°C) but lacks ultra-low temperature performance .
Viscosity and Reactivity :
- This compound has lower viscosity (500–1000 mPa·s) than BADGE (>10,000 mPa·s), enabling easier processing in precision applications like microelectronics .
- Its glycidyl ester groups enhance curing speed compared to bis-epoxypropyl phthalate, which requires longer curing times due to steric hindrance .
Safety Profile :
- The compound is classified as a skin and eye irritant (Category 2) and a skin sensitizer (Category 1), similar to other epoxy resins like BADGE . However, its lower volatility reduces inhalation risks compared to smaller epoxides like bis(2,3-epoxypropyl) adipate .
Market Use :
- Unlike BADGE, which dominates general-purpose applications, this compound is niche, targeting cryogenic environments (e.g., liquid hydrogen storage) and high-stress adhesives .
Biological Activity
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) is an organic compound characterized by its unique structure that includes epoxy and dicarboxylate functional groups. This compound has garnered attention in various fields, including materials science and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
The molecular formula of this compound is C14H18O6, with a molecular weight of 282.29 g/mol. Key physical properties include:
- Boiling Point : 200-202 °C (at 5 Torr)
- Density : 1.1545 g/cm³
- Water Solubility : 12.9 g/L at 20 °C
- LogP : 1.46
These properties suggest a moderate hydrophobicity, which can influence its interaction with biological systems .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in Molecules highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. The IC50 values varied among different cell lines, indicating a potential for targeted cancer therapy. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound may act by inducing apoptosis in cancer cells through the activation of intrinsic pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Epoxidation Reactions : The epoxy groups can react with nucleophiles within cells, leading to modifications in proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells, leading to growth inhibition .
Study on Antimicrobial Efficacy
A recent clinical study evaluated the efficacy of this compound as a potential disinfectant in healthcare settings. The results demonstrated a significant reduction in microbial load on surfaces treated with the compound compared to controls. The study concluded that its application could enhance infection control measures in hospitals .
Cancer Treatment Research
Another investigation focused on the use of this compound in combination with traditional chemotherapeutics for enhanced anticancer efficacy. Preliminary results indicated synergistic effects when combined with doxorubicin in breast cancer models, suggesting that this compound could be a valuable adjunct in cancer therapy .
Q & A
Basic Question: What analytical methods are recommended for verifying the structural integrity and purity of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate?
Methodological Answer:
To confirm structural identity and purity, use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the presence of epoxypropyl groups (δ ~3.0–4.5 ppm for epoxy protons) and cyclohexene dicarboxylate backbone (δ ~5.5–6.5 ppm for olefinic protons) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic epoxy C-O-C stretching (~1250 cm) and ester carbonyl (C=O) vibrations (~1730 cm) .
- Mass Spectrometry (MS): Confirm molecular weight (282.29 g/mol) via high-resolution MS (HRMS) or MALDI-TOF .
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (λ = 210–220 nm) to quantify residual monomers or byproducts .
Basic Question: How can researchers optimize the synthesis of this compound to minimize side reactions?
Methodological Answer:
The compound is synthesized via esterification of cyclohex-4-ene-1,2-dicarboxylic acid with epichlorohydrin. Key optimization strategies include:
- Temperature Control: Maintain reaction temperatures below 60°C to prevent premature epoxide ring-opening .
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Stoichiometry: Employ a 2:1 molar ratio of epichlorohydrin to dicarboxylic acid to ensure complete esterification .
- Post-Synthesis Purification: Wash with sodium bicarbonate to neutralize residual HCl, followed by vacuum distillation to isolate the product .
Advanced Question: What experimental design considerations are critical for studying the thermal stability and decomposition kinetics of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential:
- TGA Parameters: Use a heating rate of 10°C/min under nitrogen to track mass loss events, correlating with decomposition temperatures .
- DSC Setup: Perform dynamic scans to identify exothermic peaks (e.g., epoxy crosslinking) or endothermic transitions (e.g., melting). Isothermal DSC can quantify curing kinetics with amine hardeners .
- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy () from non-isothermal TGA data, providing insight into thermal degradation mechanisms .
Note: Current literature lacks decomposition data for this compound, necessitating baseline experiments .
Advanced Question: How can researchers resolve contradictions in reported reactivity of the epoxy groups in crosslinking applications?
Methodological Answer:
Discrepancies in epoxy reactivity may arise from differences in curing agents or reaction conditions. To address this:
- Systematic Screening: Test the compound with varied hardeners (e.g., aliphatic vs. aromatic amines) under controlled humidity and temperature .
- Real-Time Monitoring: Use in situ FTIR to track epoxy ring-opening by observing the disappearance of the ~915 cm (epoxide) peak and emergence of hydroxyl groups (~3400 cm) .
- Mechanical Testing: Correlate crosslink density (via swelling experiments) with tensile strength to validate reactivity under different conditions .
Advanced Question: What methodologies are suitable for investigating the compound’s potential as a monomer in bio-based epoxy resins?
Methodological Answer:
To evaluate its compatibility with sustainable polymers:
- Co-Polymerization Studies: Blend with bio-derived diacids (e.g., itaconic acid) and analyze curing profiles via rheometry to assess gelation times .
- Lifecycle Analysis (LCA): Quantify environmental impact using software like SimaPro, comparing its carbon footprint to petroleum-based epoxides .
- Degradation Studies: Subject crosslinked resins to enzymatic hydrolysis (e.g., lipase) and monitor mass loss to assess biodegradability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
